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molecular formula C8H16ClNO2 B1322595 Methyl 1-aminocyclohexanecarboxylate hydrochloride CAS No. 37993-32-1

Methyl 1-aminocyclohexanecarboxylate hydrochloride

Cat. No. B1322595
M. Wt: 193.67 g/mol
InChI Key: MTPXRXOMKRLUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893079B2

Procedure details

Essentially following the procedures described in Intermediate 25 for methyl 1-aminocyclopentanecarboxylate hydrochloride, but using 1-aminocyclohexanecarboxylic acid in place of 1-aminocyclopentanecarboxylic acid, the title compound was obtained. MS: m/z=158 (M+1).
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1C=C([C@H]2N(CC(OCC)=O)C(=O)C3(CCCC3)NC2)C=C(F)C=1.[ClH:26].[NH2:27][C:28]1([C:33]([O:35][CH3:36])=[O:34])[CH2:32][CH2:31][CH2:30][CH2:29]1.NC1(C(O)=O)CCCCC1>>[ClH:26].[NH2:27][C:28]1([C:33]([O:35][CH3:36])=[O:34])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)[C@@H]1CNC2(CCCC2)C(N1CC(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1(CCCC1)C(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCCCC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1(CCCCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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